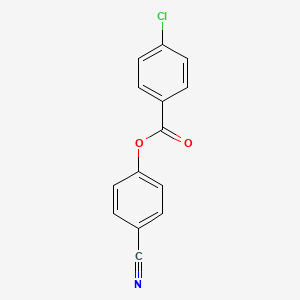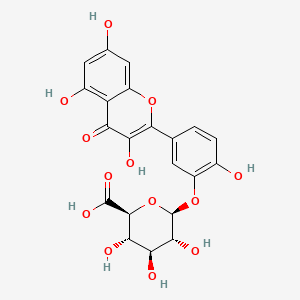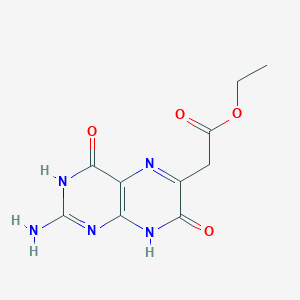
ethyl 2-(2-amino-4,7-dioxo-1,8-dihydropteridin-6-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ethyl 2-(2-amino-4,7-dioxo-1,8-dihydropteridin-6-yl)acetate is a chemical compound with a complex structure that includes a pteridine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-amino-4,7-dioxo-1,8-dihydropteridin-6-yl)acetate typically involves the reaction of a pteridine derivative with ethyl bromoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of the pteridine attacks the ethyl bromoacetate, leading to the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
ethyl 2-(2-amino-4,7-dioxo-1,8-dihydropteridin-6-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different pteridine derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pteridine-2,4,7-trione derivatives, while reduction can yield pteridine-2,4,7-triol derivatives.
Wissenschaftliche Forschungsanwendungen
ethyl 2-(2-amino-4,7-dioxo-1,8-dihydropteridin-6-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex pteridine derivatives.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme inhibition and as a fluorescent probe.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to pteridine metabolism.
Industry: It is used in the synthesis of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of ethyl 2-(2-amino-4,7-dioxo-1,8-dihydropteridin-6-yl)acetate involves its interaction with specific molecular targets, such as enzymes involved in pteridine metabolism. The compound can inhibit these enzymes by binding to their active sites, thereby affecting the metabolic pathways in which they are involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pteridine: A basic structure similar to ethyl 2-(2-amino-4,7-dioxo-1,8-dihydropteridin-6-yl)acetate but lacks the ethyl ester group.
Folic Acid: Contains a pteridine ring but has additional functional groups that confer different biological activities.
Methotrexate: A pteridine derivative used as a chemotherapy agent.
Uniqueness
This compound is unique due to its specific structure, which includes an ethyl ester group. This structural feature can influence its reactivity and interactions with biological targets, making it distinct from other pteridine derivatives .
Eigenschaften
CAS-Nummer |
33350-18-4 |
|---|---|
Molekularformel |
C10H11N5O4 |
Molekulargewicht |
265.23 |
IUPAC-Name |
ethyl 2-(2-amino-4,7-dioxo-3,8-dihydropteridin-6-yl)acetate |
InChI |
InChI=1S/C10H11N5O4/c1-2-19-5(16)3-4-8(17)13-7-6(12-4)9(18)15-10(11)14-7/h2-3H2,1H3,(H4,11,13,14,15,17,18) |
InChI-Schlüssel |
WIRZDQXKDYQIEU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC1=NC2=C(NC1=O)N=C(NC2=O)N |
Kanonische SMILES |
CCOC(=O)CC1=NC2=C(NC1=O)N=C(NC2=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


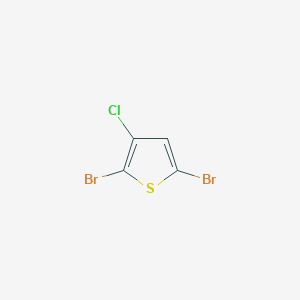
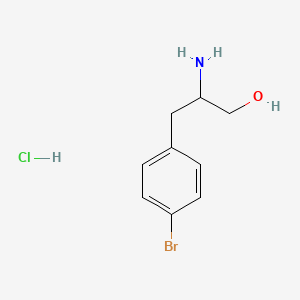
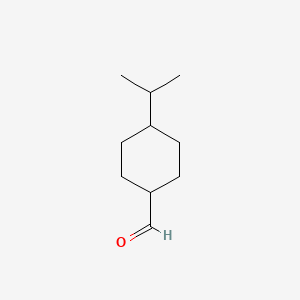
![4-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]pyridine](/img/structure/B1655146.png)
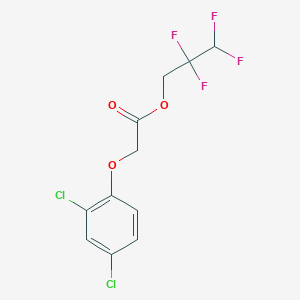
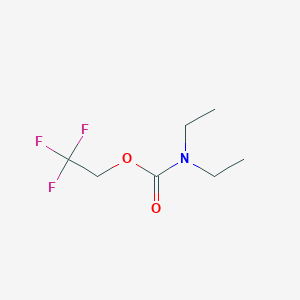
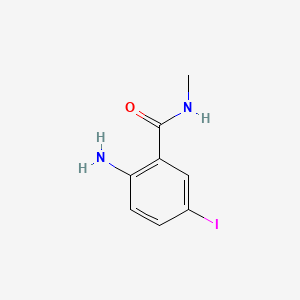
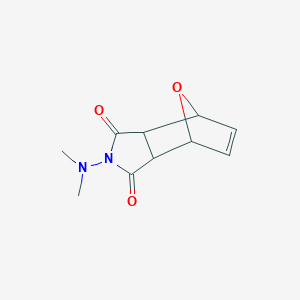
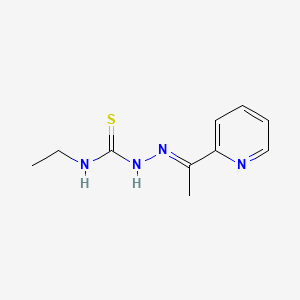

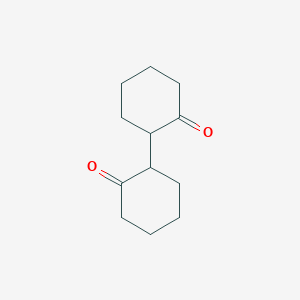
![4-[(dimethylhydrazinylidene)methyl]-N,N-dimethylaniline](/img/structure/B1655161.png)
